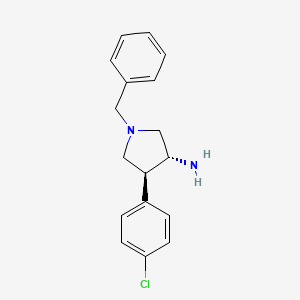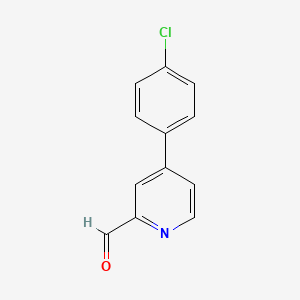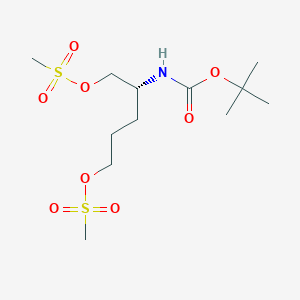
(R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate is a chemical compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate typically involves the protection of the amine group with the Boc group, followed by the introduction of the dimethanesulfonate moiety. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the dimethanesulfonate groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The dimethanesulfonate groups can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: TFA is commonly used to remove the Boc group, often in the presence of scavengers to capture the released tert-butyl cation.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, which can be further functionalized or used in subsequent synthetic steps.
Wissenschaftliche Forschungsanwendungen
®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a building block in drug discovery.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate primarily involves its role as a protecting group in organic synthesis The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactionsThe molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Another compound featuring the Boc protecting group, used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
tert-Butyl esters: Used in organic synthesis for the protection of carboxylic acids .
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate is unique due to the presence of both the Boc protecting group and the dimethanesulfonate moieties. This combination allows for versatile applications in organic synthesis, providing both protection and functionalization capabilities.
Eigenschaften
Molekularformel |
C12H25NO8S2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
[(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |
InChI |
InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
VVQGYZCBLJTGGR-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCCOS(=O)(=O)C)COS(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



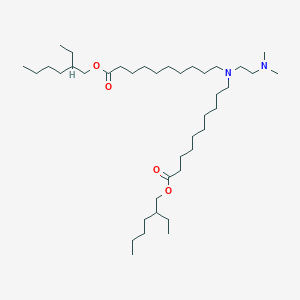
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)
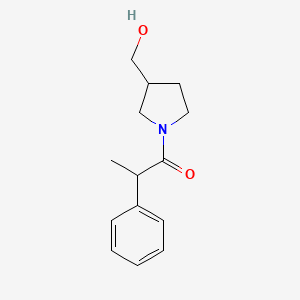
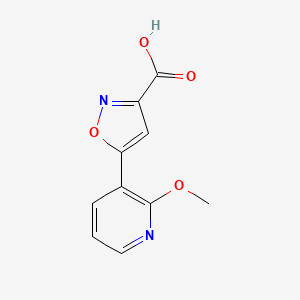

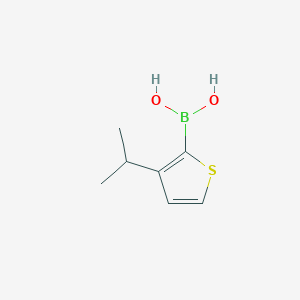
![N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13352307.png)
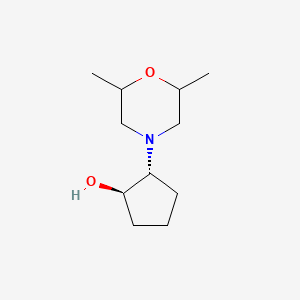
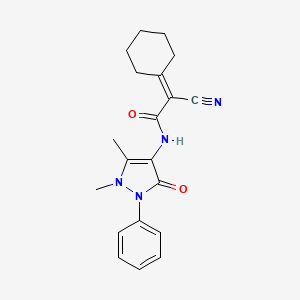
![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
